Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridine derivative with an imidazole derivative, followed by esterification with isopropanol . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- tert-butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features and the presence of both imidazo[1,2-a]pyridine and ester functionalities. These characteristics contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Biological Activity
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine ring with a tert-butyl group and a propan-2-yl ester moiety. This configuration is significant for its biological activity and interaction with various biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 2059944-27-1 |
Molecular Formula | C₁₃H₁₈N₂O₂ |
Molecular Weight | 234.29 g/mol |
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds within this class showed potent antibacterial effects against various strains of Gram-positive bacteria. Specifically, the minimum inhibitory concentration (MIC) values were notably low for several derivatives, indicating their potential as effective antimicrobial agents .
Anticancer Activity
Imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests their potential use in treating inflammatory diseases and conditions where inflammation plays a central role .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as kinases and phosphatases.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with growth and apoptosis.
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridines can intercalate into DNA or affect its replication processes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives exhibited MIC values as low as 3 µM against resistant strains while maintaining low toxicity levels in macrophage models. This highlights the therapeutic potential of these compounds in combating drug-resistant infections .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer treatment, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their cytotoxicity against several cancer cell lines. The most active compounds induced significant apoptosis and inhibited cell proliferation at micromolar concentrations. This study underscores the importance of structure-activity relationships (SAR) in developing new anticancer agents based on this scaffold .
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
propan-2-yl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)19-14(18)12-13(15(3,4)5)16-11-8-6-7-9-17(11)12/h10H,6-9H2,1-5H3 |
InChI Key |
IWUHADAPDKQOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(C)(C)C |
Origin of Product |
United States |
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